Bis(4-tert-butylcyclohexyl) peroxydicarbonate

Polymerization Kinetics Thermal Stability Process Optimization

Heat-sensitive organic peroxides with low SADT present cold-chain integrity and decomposition risks during transit. BCHPC (CAS 15520-11-3) is a solid peroxydicarbonate initiator engineered for predictable radical generation in vinyl chloride suspension/mass polymerization at 40-65°C. • 10h half-life at 48°C; 1h at 64°C - enables precise process window control and reactor efficiency optimization. • SADT 40°C mandates 2-8°C validated cold-chain storage and UN 3114 Class 5.2 compliant shipping. • Combines with faster initiators (e.g., cumyl peroxyneodecanoate) to increase throughput; also effective for UPR curing, pultrusion, CIPP, and reactive extrusion of HMS-PP.

Molecular Formula C22H38O6
Molecular Weight 398.5 g/mol
CAS No. 15520-11-3
Cat. No. B099866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-tert-butylcyclohexyl) peroxydicarbonate
CAS15520-11-3
SynonymsBBPD
bis(4-tert-butylcyclohexyl)peroxydicarbonate
Molecular FormulaC22H38O6
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(CC1)OC(=O)OOC(=O)OC2CCC(CC2)C(C)(C)C
InChIInChI=1S/C22H38O6/c1-21(2,3)15-7-11-17(12-8-15)25-19(23)27-28-20(24)26-18-13-9-16(10-14-18)22(4,5)6/h15-18H,7-14H2,1-6H3
InChIKeyNOBYOEQUFMGXBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-tert-butylcyclohexyl) Peroxydicarbonate Overview


Bis(4-tert-butylcyclohexyl) peroxydicarbonate (CAS 15520-11-3), also known as BCHPC or Perkadox 16, is a solid organic peroxide widely used as a thermal radical initiator for the polymerization of vinyl chloride, (meth)acrylates, and unsaturated polyester resins . It is characterized by a molecular formula of C22H38O6 and a molecular weight of 398.5 g/mol . Its physical form is a white crystalline powder with a melting point typically reported between 39.5°C and 91-92°C depending on purity and measurement method . Due to its heat-sensitive nature, it requires controlled storage at 2-8°C and is subject to regulations for the transport of organic peroxides .

Thermal radical initiator for vinyl chloride, (meth)acrylate, and unsaturated polyester polymerization
Solid peroxydicarbonate with distinct half-life profile suited to processes near 40–65 °C
Requires refrigerated storage (2–8 °C) and cold-chain logistics due to SADT of 40 °C

BCHPC: Why Substitution Fails


Direct substitution of Bis(4-tert-butylcyclohexyl) peroxydicarbonate with other common initiators like Benzoyl Peroxide (BPO) or Dicyclohexyl peroxydicarbonate (CHPC) is not recommended due to significant, quantifiable differences in decomposition kinetics, safety profiles, and initiation efficiency. BCHPC possesses a distinct half-life temperature profile (10h at 48°C) that positions it for use in a specific process window . Furthermore, its Self-Accelerating Decomposition Temperature (SADT) of 40°C dictates a stringent cold-chain storage requirement that many alternatives do not share, directly impacting procurement and handling logistics . The following evidence demonstrates that the selection of BCHPC over its analogs is driven by measurable performance and safety parameters rather than simple interchangeability.

Decomposition kinetics differ from CHPC
BCHPC has a lower 10-hour half-life temperature than dicyclohexyl peroxydicarbonate, which may shift polymerization initiation timing and monomer conversion profiles if substituted directly.
Cold-chain requirement is not shared with BPO
A significantly lower self-accelerating decomposition temperature mandates refrigerated storage and transport; benzoyl peroxide can often ship under ambient conditions, altering procurement logistics.
MMA polymerization reproducibility is not interchangeable with BPO
Reported head-to-head data indicate shorter preparation time and more consistent embedding with BCHPC. Substituting BPO may require re-validation of polymerization and embedding protocols.

BCHPC vs. Key Alternatives


Decomposition Kinetics vs. CHPC

Bis(4-tert-butylcyclohexyl) peroxydicarbonate exhibits a significantly lower 10-hour half-life temperature (48°C) compared to Dicyclohexyl peroxydicarbonate (CHPC), which has a reported 10-hour half-life temperature of approximately 50-52°C . This lower activation temperature allows for faster initiation and potentially shorter cycle times in processes operating near 50°C.

10-h Half-Life Temp
Cross-study comparable
48 °C
vs ~50–52 °C (CHPC)
Supports lower-temperature initiation and potentially shorter cycle times
Measured in solution; process-specific validation needed
Polymerization Kinetics Thermal Stability Process Optimization

SADT vs. Benzoyl Peroxide

Bis(4-tert-butylcyclohexyl) peroxydicarbonate has a Self-Accelerating Decomposition Temperature (SADT) of 40°C, which is significantly lower than that of Benzoyl Peroxide (BPO), which is typically reported with an SADT of 80°C or higher . This lower SADT classifies BCHPC as a more thermally sensitive material, requiring strict temperature-controlled storage (2-8°C) and transportation under refrigeration, in contrast to BPO which can often be shipped under ambient conditions.

SADT
Cross-study comparable
40 °C
vs ≥80 °C (BPO)
Mandates refrigerated supply chain for safety; BPO can ship ambient
Standard UN test method; logistics cost-benefit review advised
Chemical Safety Supply Chain Management Explosives Regulations

MMA Polymerization Efficiency vs. BPO

In a comparative study on methyl methacrylate (MMA) polymerization for histological applications, Bis(4-tert-butylcyclohexyl) peroxydicarbonate (Perkadox 16) demonstrated clear operational advantages over Benzoyl Peroxide (BPO). Specifically, the use of Perkadox 16 resulted in reduced preparation time and more reproducible polymerization outcomes compared to BPO protocols [1].

MMA Polymerization
Head-to-head
Reduced preparation time
More reproducible vs BPO protocols
Supports selection when embedding consistency and workflow speed matter
Two-lab observation; protocol-specific validation advised
Acrylic Polymerization Process Efficiency Histotechnology

DAT Polymerization Kinetics

A comparative kinetic modeling study of bulk diallyl terephthalate (DAT) polymerization evaluated four peroxide initiators, including Bis(4-tert-butylcyclohexyl) peroxydicarbonate. The study found that the apparent rate constants and initiator efficiencies for BCHPC were distinct from those of Dicumyl Peroxide (DCP) and Benzoyl Peroxide (BPO) across a temperature range of 50-150°C [1]. While specific numerical values for each initiator were not directly compared in the abstract, the research confirms that BCHPC's kinetic behavior in this system is unique and requires its own specific modeling parameters, validating that it is not a kinetically interchangeable component.

DAT Kinetics
Cross-study comparable
Unique kinetic parameters required
Differs from DCP and BPO models
Substitution would require re-optimization of cure cycle
Based on DAT bulk polymerization modeling; system-specific review needed
Thermoset Resins Kinetic Modeling Crosslinking

BCHPC Application Scenarios


PVC Suspension Polymerization

BCHPC is specifically recommended as an initiator for the suspension and mass polymerization of vinyl chloride at temperatures between 40°C and 65°C . This application leverages the compound's 1-hour half-life temperature of 64°C, ensuring efficient radical generation within the standard PVC production window. Its use can be optimized by combining it with faster initiators like Cumyl peroxyneodecanoate (Trigonox 99) to increase reactor efficiency .

Unsaturated Polyester & Acrylic Resin Curing

As a solid peroxydicarbonate, BCHPC is well-suited for curing unsaturated polyester resins and (meth)acrylic resins at temperatures of 60°C and higher . The compound's 10-hour half-life temperature of 48°C indicates it remains stable during ambient temperature processing but becomes highly reactive at elevated cure temperatures, providing a good balance of pot life and cure speed. It is particularly recommended for applications like pultrusion and cured-in-place pipe (CIPP) where a clear, transparent end-product is required .

MMA Polymerization for Histological Embedding

Based on direct comparative evidence, BCHPC is an effective alternative to Benzoyl Peroxide for polymerizing methyl methacrylate to embed hard tissue specimens [1]. The advantages include reduced preparation time and more reproducible polymerization, which are critical for achieving consistent, high-quality sections for microscopic analysis. This application is particularly relevant in research and clinical pathology laboratories focused on bone and implant histology.

Polypropylene Modification for HMS-PP

BCHPC is cited as a preferred peroxydicarbonate for the reactive extrusion of polypropylene to introduce long-chain branching, thereby creating High Melt Strength Polypropylene (HMS-PP) [2]. The compound's specific decomposition kinetics and radical generation profile at typical PP processing temperatures (e.g., 150-300°C) are believed to contribute to its excellent crosslinking effect and efficiency in modifying rheological properties [2].

Application
Selection Property
Validation Focus
PVC suspension polymerization
Initiation kinetics within 40–65 °C process window
Reactor cycle time and polymer quality consistency
Unsaturated polyester / acrylic resin curing
Pot life and elevated-temperature reactivity balance
Cure speed, transparency, and mechanical property review
MMA embedding for hard-tissue histology
Reproducible polymerization with reduced preparation time
Embedding quality and protocol transferability
Reactive extrusion for high melt strength PP
Radical generation profile at PP processing temperatures
Long-chain branching efficiency and rheological modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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